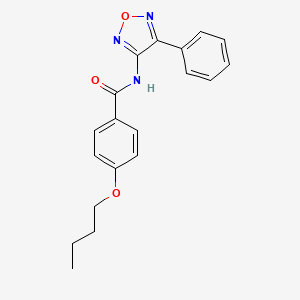
4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide" is a synthetic molecule that is part of a broader class of benzamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects. The structural motif of the 1,2,5-oxadiazole ring fused with a benzamide moiety is a common feature in these molecules, which can be modified with various substituents to enhance their biological properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of related compounds has been reported to include key steps such as ring closure reactions, reduction reactions, and acylation reactions. These processes yield the final products with good overall yields and are confirmed by spectral techniques such as NMR and mass spectrometry . The synthesis of similar oxadiazole scaffolds involves the transformation of starting materials through several intermediates, including esters, hydrazides, and thioesters, followed by nucleophilic substitution reactions to introduce various electrophiles .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the compound , is characterized by the presence of a 1,2,5-oxadiazole ring attached to a benzamide group. This core structure is often modified with different substituents, such as butoxy and phenyl groups, which can influence the compound's binding affinity and biological activity. The confirmation of the molecular structure is typically achieved through spectral analysis, including NMR and HR-ESI-MS, ensuring the synthesized compounds match the expected structures .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their functional groups. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different electrophiles to create a diverse array of compounds . The reactivity of these compounds can be further explored in biological systems, where they may interact with enzymes and other biomolecules, leading to potential therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological applications. The introduction of different substituents can alter these properties, potentially improving the compound's bioavailability and efficacy. The compounds' biological activities are often assessed through in vitro screening against various enzymes and cell lines, providing insights into their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Improvement
The compound 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide and related oxadiazole derivatives have been explored for their potential in various scientific fields, primarily focusing on their synthesis, bioactivity, and application in materials science. One study discusses the synthesis and process improvement of similar oxadiazole compounds, highlighting their potential antitumor effects and excellent bioactivities. This process involves key steps such as ring-closing, reduction, and acylation reactions, yielding the product with significant overall yields and confirming its structure through various spectroscopic methods (H. Bin, 2015).
Anticancer Activity
Another aspect of research on these compounds is their anticancer evaluation. Studies have designed and synthesized oxadiazole derivatives, assessing their effectiveness against cancer cell lines. For instance, a series of substituted benzamides were evaluated for anticancer activity against multiple cancer cell lines, showing moderate to excellent activity compared to reference drugs. This suggests the potential of oxadiazole derivatives in developing new anticancer therapies (B. Ravinaik et al., 2021).
Organic Light Emitting Diodes (OLEDs)
In the field of materials science, oxadiazole derivatives have been utilized in the development of green phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off. The study involves iridium(III) complexes bearing oxadiazol-substituted amide ligands, showing green emissions and high photoluminescence quantum yields, indicating their effectiveness in improving OLED performance (Fu-Lin Zhang et al., 2016).
Enzyme Inhibition
Research on bi-heterocyclic benzamides synthesized from oxadiazole compounds has shown significant enzyme inhibition properties. These compounds were tested against alkaline phosphatase, displaying potent inhibitory activity. Such findings contribute to the understanding of these compounds' molecular mechanisms and potential therapeutic applications (M. Abbasi et al., 2019).
Herbicidal Activities
The synthesis and evaluation of oxadiazole derivatives for herbicidal activities have also been explored. These studies aim to design compounds with potent herbicidal activity, contributing to agricultural science by providing new options for weed control (W. Bao, 2008).
Zukünftige Richtungen
Oxadiazoles have become important synthons in the development of new drugs . The broad range of chemical and biological properties of oxadiazoles allows these molecules to be utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the future directions for 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide could involve further exploration of its potential applications in these fields.
Eigenschaften
IUPAC Name |
4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-13-24-16-11-9-15(10-12-16)19(23)20-18-17(21-25-22-18)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADNPXHBWGJGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)
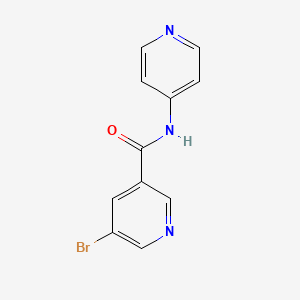

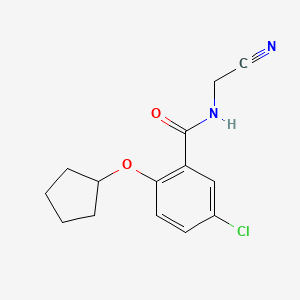
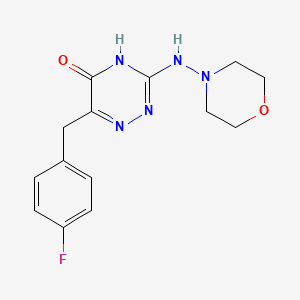

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)
![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)
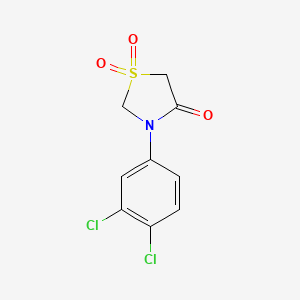

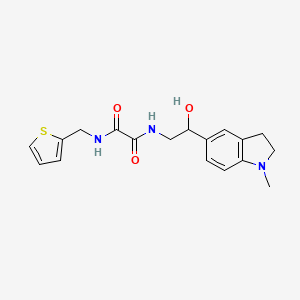
![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)